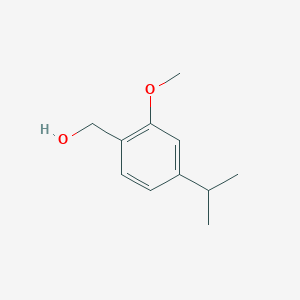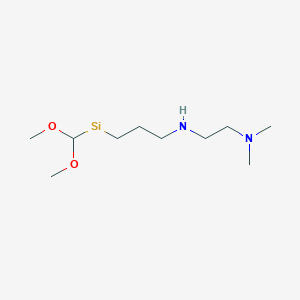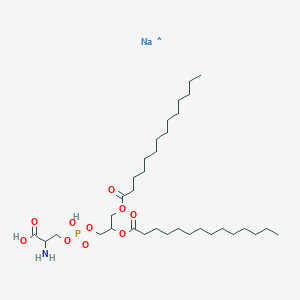![molecular formula C12H18ClNO B12092582 4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H18ClNO This compound is characterized by a phenol group substituted with a chloro group at the 4-position and an aminoalkyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 2-methylbutan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorophenol is reacted with formaldehyde to form 4-chloro-2-hydroxymethylphenol. This intermediate is then reacted with 2-methylbutan-2-amine under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the phenol group to a cyclohexanol derivative.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones or chlorinated phenolic derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism by which 4-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Lacks the aminoalkyl group, making it less versatile in chemical reactions.
2-{[(2-methylbutan-2-yl)amino]methyl}phenol:
4-Chloro-2-aminomethylphenol: Similar structure but different alkyl substitution, leading to different chemical and biological properties.
Uniqueness
4-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol is unique due to the presence of both a chloro group and an aminoalkyl group on the phenol ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-chloro-2-[(2-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-4-12(2,3)14-8-9-7-10(13)5-6-11(9)15/h5-7,14-15H,4,8H2,1-3H3 |
InChI Key |
HSYMTHVLMJAVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)

![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)


